molecular formula C8H11NO B6260566 rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans CAS No. 63896-33-3

rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans

Cat. No.: B6260566
CAS No.: 63896-33-3
M. Wt: 137.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an acetyl group, two methyl groups, and a carbonitrile group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetyl chloride in the presence of a base, followed by the addition of a nitrile group through a substitution reaction . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired racemic mixture with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The acetyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R)-3-amino-1-phenylcyclobutane-1-carboxylic acid, trans
  • rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans

Uniqueness

rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both acetyl and nitrile groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

63896-33-3

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.